2-Azidoethyl trifluoromethanesulfonate
Overview
Description
2-Azidoethyl trifluoromethanesulfonate is a chemical compound known for its reactivity and versatility in organic synthesis. It is often used as an alkylating agent due to its ability to introduce azide groups into various substrates. The compound is characterized by the presence of an azido group (-N₃) and a trifluoromethanesulfonate group (-OSO₂CF₃), which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-azidoethyl trifluoromethanesulfonate typically involves the reaction of 2-azidoethanol with triflic anhydride. The reaction is carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and purity . The general reaction scheme is as follows:
[ \text{2-azidoethanol} + \text{triflic anhydride} \rightarrow \text{this compound} ]
Industrial production methods may involve continuous flow protocols to enhance efficiency and scalability .
Chemical Reactions Analysis
2-Azidoethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reagents like triphenylphosphine in the Staudinger reaction.
Common reagents and conditions used in these reactions include copper(I) catalysts for cycloadditions and triphenylphosphine for reductions. Major products formed from these reactions include triazoles and amines.
Scientific Research Applications
2-Azidoethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-azidoethyl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as an azide donor. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole product . The trifluoromethanesulfonate group acts as a good leaving group, making the compound highly reactive in substitution reactions.
Comparison with Similar Compounds
2-Azidoethyl trifluoromethanesulfonate can be compared with other azido compounds such as 2-azidopropyl trifluoromethanesulfonate and 2-azidoethyl iodide . While all these compounds contain the azido group, this compound is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity and makes it a more efficient alkylating agent. Similar compounds include:
- 2-Azidopropyl trifluoromethanesulfonate
- 2-Azidoethyl iodide
- 2-Azidoethyl benzene
These compounds share similar reactivity patterns but differ in their leaving groups and overall reactivity.
Properties
IUPAC Name |
2-azidoethyl trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3N3O3S/c4-3(5,6)13(10,11)12-2-1-8-9-7/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFYJRZEAUCLGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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